molecular formula C12H10N4OS2 B7534300 5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B7534300
M. Wt: 290.4 g/mol
InChI Key: UMDVKHINKQAKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of oxazole and thiadiazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to improve yield and safety. For example, the use of manganese dioxide in a packed reactor can facilitate the oxidative aromatization of oxazolines to oxazoles . This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation . The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its combination of oxazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and material science applications .

Properties

IUPAC Name

5-[(5-phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c13-11-15-16-12(19-11)18-7-10-14-6-9(17-10)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDVKHINKQAKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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